Gentamicin X2

Description

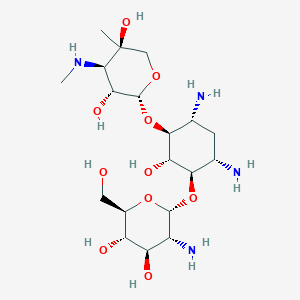

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLKNINDVFJPQT-ZFAMMYHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-17-5 | |

| Record name | Gentamicin X2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

discovery and origin of Gentamicin X2 as a minor gentamicin component

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin, a broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related components. Produced by the fermentation of the actinomycete Micromonospora purpurea, the gentamicin complex is primarily composed of the major C components (C1, C1a, C2, C2a, and C2b), which constitute the bulk of its antibacterial activity.[1] However, lurking within the remaining fraction are numerous minor components, each with unique biochemical properties. Among these, Gentamicin X2 has emerged as a molecule of significant interest, not only as a crucial intermediate in the biosynthesis of the major gentamicin C complex but also for its own potential therapeutic applications.[2] This technical guide provides an in-depth exploration of the discovery, origin, and isolation of Gentamicin X2, tailored for professionals in the fields of microbiology, biochemistry, and pharmaceutical sciences.

Discovery and Significance

The gentamicin complex was first discovered in 1963 by Weinstein, Wagman, and their colleagues at Schering Corporation from the fermentation broths of Micromonospora purpurea.[3] Initial analytical work focused on the major, more abundant C components. The minor components, including Gentamicin X2, were identified in subsequent, more detailed chromatographic and spectroscopic studies of the fermentation products.[3]

While initially considered just another minor constituent, the pivotal role of Gentamicin X2 in the gentamicin biosynthetic pathway was later elucidated. It is now understood to be the last common precursor to the entire gentamicin C antibiotic complex, marking a critical branch point in its biosynthesis.[2] Furthermore, recent research has highlighted the potential of Gentamicin X2 as a potent premature stop codon readthrough molecule, suggesting therapeutic possibilities beyond its role as an antibiotic precursor.

Origin: The Gentamicin Biosynthetic Pathway

Gentamicin X2 is a natural product of the intricate biosynthetic machinery of Micromonospora purpurea. Its formation is the result of a series of enzymatic modifications of a central aminocyclitol core, 2-deoxystreptamine (2-DOS). The pathway leading to Gentamicin X2 and its subsequent conversion to the major C components is a testament to the elegant complexity of microbial secondary metabolism.

The key enzymatic steps leading to and from Gentamicin X2 are outlined below:

-

Formation of Gentamicin A2: The biosynthesis begins with the glycosylation of 2-DOS, leading to the formation of the pseudotrisaccharide Gentamicin A2.

-

Conversion of Gentamicin A2 to Gentamicin A: The secondary alcohol at the C-3'' position of Gentamicin A2 is first oxidized by the oxidoreductase GenD2 and then converted to an amine by the transaminase GenS2 . This amine is subsequently methylated by the N-methyltransferase GenN to yield Gentamicin A.

-

Formation of Gentamicin X2: The final step in the synthesis of Gentamicin X2 is a C-methylation at the C-4'' position of Gentamicin A, a reaction catalyzed by the radical SAM-dependent and cobalamin-dependent enzyme GenD1 .

-

The Branch Point: Gentamicin X2 stands at a crucial bifurcation in the pathway.

-

Pathway to Gentamicin C1a and C2b: Gentamicin X2 can be directly oxidized at the C-6' position by the dehydrogenase GenQ , followed by amination catalyzed by GenB1 to form the intermediate JI-20A.

-

Pathway to Gentamicin C1, C2, and C2a: Alternatively, Gentamicin X2 can first undergo C-6' methylation by the C-methyltransferase GenK to form G418. G418 is then also oxidized by GenQ and aminated by GenB1 to yield JI-20Ba.

-

The subsequent steps involve a series of enzymatic reactions including epimerization, dehydroxylation, and N-methylation to produce the final suite of gentamicin C components.

Signaling Pathway Diagram

Caption: Biosynthetic pathway from Gentamicin A2 to the Gentamicin C complex, highlighting the central role of Gentamicin X2.

Quantitative Analysis of Gentamicin X2

Gentamicin X2 is a minor component of the total gentamicin complex produced during fermentation. Quantitative analysis is crucial for monitoring fermentation processes and for isolating sufficient quantities for research and development.

| Component Group | Component(s) | Typical Percentage of Total Complex |

| Major Components | Gentamicin C1, C1a, C2, C2a, C2b | ~80%[1] |

| Minor Components | Gentamicin A, B, B1, X, and others | ~20%[1] |

| Specific Minor Components | Gentamicin A and X2 (combined) | 1.1 - 7.8% |

Note: The exact composition of the gentamicin complex can vary depending on the Micromonospora strain, fermentation conditions, and the manufacturing process.

Experimental Protocols

Isolation and Purification of Gentamicin X2

The isolation of a minor component like Gentamicin X2 from a complex fermentation broth requires a multi-step purification strategy. The following protocol is a composite methodology based on established techniques for aminoglycoside separation.

1. Fermentation and Biomass Removal:

-

Culture: Micromonospora purpurea is cultured in a suitable fermentation medium under optimized conditions (e.g., pH 7.0-7.5, controlled aeration) to promote gentamicin production.[4]

-

Harvesting: The fermentation broth is harvested, and the mycelial biomass is removed by centrifugation or filtration.

2. Cation-Exchange Chromatography (Capture Step):

-

Resin: A strong cation-exchange resin (e.g., Dowex 50W X8 or equivalent) is used to capture the basic aminoglycosides.

-

Loading: The clarified fermentation broth is adjusted to an acidic pH (e.g., pH 2-3) and loaded onto the equilibrated cation-exchange column.

-

Washing: The column is washed with deionized water to remove unbound impurities.

-

Elution: The bound aminoglycosides are eluted with a step or gradient of a basic solution, typically ammonium hydroxide (e.g., 0.1 N to 2.0 N NH₄OH). The minor components, including Gentamicin X2, often elute at different ammonia concentrations than the major C components.

3. Preparative High-Performance Liquid Chromatography (HPLC) (Purification Step):

-

Column: A reversed-phase C18 column suitable for preparative scale is used.

-

Mobile Phase: An ion-pairing agent is typically required for the separation of these highly polar compounds. A common mobile phase consists of an aqueous solution of trifluoroacetic acid (TFA) with a gradient of an organic solvent like acetonitrile.

-

Detection: As aminoglycosides lack a strong UV chromophore, detection can be achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by post-column derivatization with a fluorescent agent like o-phthalaldehyde (OPA). Mass spectrometry (MS) can also be coupled to the HPLC for identification.[5]

-

Fraction Collection: Fractions are collected based on the detector response corresponding to the elution time of Gentamicin X2, which is determined using an analytical standard.

4. Desalting and Lyophilization:

-

The purified fractions containing Gentamicin X2 are pooled and desalted using a suitable method, such as gel filtration chromatography (e.g., Sephadex G-10) or by forming and precipitating the sulfate salt.

-

The desalted solution is then lyophilized to obtain pure Gentamicin X2 as a solid.

Experimental Workflow Diagram

References

Gentamicin X2: A Potent Suppressor of Nonsense Mutations for Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 11% of all inherited diseases.[1][2] These mutations lead to the production of truncated, non-functional proteins, resulting in a wide range of genetic disorders. One promising therapeutic strategy to combat these diseases is the use of small molecules that can induce "read-through" of the PTC, allowing the ribosome to incorporate an amino acid and synthesize a full-length, functional protein. Among these read-through agents, the aminoglycoside antibiotic Gentamicin and its components have been extensively studied. This technical guide focuses on Gentamicin X2, a minor component of the gentamicin complex, which has emerged as a particularly potent and safer alternative for the suppression of nonsense mutations.

Mechanism of Action: Overriding the Stop Signal

Gentamicin X2, like other aminoglycosides, exerts its read-through effect by directly interacting with the ribosomal machinery. The core of its mechanism lies in its ability to bind to the decoding center of the ribosomal RNA (rRNA).[3] This binding event induces a conformational change in the ribosome, which in turn reduces the accuracy of the codon-anticodon pairing during translation.[3]

When a ribosome encounters a PTC (UAA, UAG, or UGA), release factors normally bind to the A site and trigger the termination of translation. However, in the presence of Gentamicin X2, the reduced fidelity of the ribosome allows for the occasional misreading of the PTC by a near-cognate transfer RNA (tRNA). This results in the insertion of an amino acid at the site of the nonsense mutation and the continuation of translation, ultimately leading to the production of a full-length protein.

The efficiency of this process is influenced by several factors, including the specific stop codon and the surrounding nucleotide sequence.[4][5] For instance, the presence of a cytosine residue at the +4 position (immediately following the stop codon) has been shown to promote higher levels of both basal and gentamicin-induced read-through.[4][5] Furthermore, a uracil residue immediately upstream of the stop codon is a significant determinant of the response to gentamicin.[4][5]

Diagram of the Mechanism of Action of Gentamicin X2

References

- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]

- 3. splisense.com [splisense.com]

- 4. Statistical analysis of readthrough levels for nonsense mutations in mammalian cells reveals a major determinant of response to gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

biosynthetic pathway of Gentamicin X2 in Micromonospora purpurea

An In-depth Technical Guide to the Biosynthetic Pathway of Gentamicin X2 in Micromonospora purpurea

Abstract

Gentamicin X2 is a pivotal intermediate in the biosynthesis of the clinically significant gentamicin C antibiotic complex produced by the actinomycete Micromonospora purpurea. As the last common precursor to all major components of the gentamicin C complex, understanding and manipulating its formation is of critical interest for the fermentative production of specific gentamicin congeners and the generation of novel aminoglycoside antibiotics. This technical guide delineates the four-step enzymatic pathway that converts the early pseudotrisaccharide, gentamicin A2, into gentamicin X2. It details the functions of the key enzymes involved—GenD2, GenS2, GenN, and GenD1—and provides an overview of the experimental methodologies used to elucidate this pathway, including genetic manipulation and in vitro reconstitution.

The Gentamicin X2 Biosynthetic Pathway

The biosynthesis of gentamicin X2 from gentamicin A2 is a multi-step process involving oxidation, transamination, and two distinct methylation events. This pathway has been elucidated through a combination of targeted gene deletions in Micromonospora and the in vitro reconstitution of the pathway using purified, recombinant enzymes.[1][2]

The overall transformation is catalyzed by four key enzymes encoded within the gentamicin biosynthetic gene cluster.[3]

Caption: Enzymatic conversion of Gentamicin A2 to Gentamicin X2.

The sequential steps are as follows:

-

Oxidation: The pathway initiates with the enzyme GenD2, an oxidoreductase, which converts the secondary alcohol at the C-3″ position of gentamicin A2 into a ketone.[1][3]

-

Transamination: The resulting intermediate is then acted upon by GenS2, a pyridoxal phosphate-dependent aminotransferase, which replaces the keto group with an amine.[1][3]

-

N-Methylation: The newly installed amino group is methylated by GenN, an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase, to form gentamicin A.[1][3]

-

C-Methylation: In the final step, the radical SAM- and cobalamin-dependent enzyme GenD1 catalyzes a C-methylation at the C-4″ position of gentamicin A to yield the final product, gentamicin X2.[1][2]

Key Enzymes in Gentamicin X2 Biosynthesis

The coordinated action of four enzymes is essential for the production of gentamicin X2. The deletion of any of the corresponding genes (genD2, genS2, genN, or genD1) abrogates the production of downstream gentamicin C components, highlighting their critical and specific roles in the pathway.[2]

| Enzyme | Gene | Type | Function in Pathway | Cofactors/Cosubstrates |

| GenD2 | genD2 | Oxidoreductase | Catalyzes the oxidation of the C-3" hydroxyl group of Gentamicin A2. | NAD+ |

| GenS2 | genS2 | Aminotransferase | Catalyzes the transamination of the C-3" keto group to an amine. | Pyridoxal Phosphate (PLP) |

| GenN | genN | N-Methyltransferase | Catalyzes the N-methylation of the C-3" amino group to form Gentamicin A. | S-adenosyl-L-methionine (SAM) |

| GenD1 | genD1 | C-Methyltransferase | Catalyzes the C-methylation of the C-4" position of Gentamicin A to form Gentamicin X2. | Radical SAM, Cobalamin |

Quantitative Analysis

While extensive qualitative studies have defined the pathway, comprehensive quantitative data on enzyme kinetics and intermediate titers remain areas for further investigation. The following table outlines the key parameters of interest for researchers aiming to model or engineer this pathway. Studies have shown that supplementation with ammonium, glutamate, or glutamine can stimulate overall gentamicin production, with glutamine increasing yields by 1.7- to 2.6-fold in resting cell systems, suggesting a link between primary metabolism and antibiotic biosynthesis.[4][5]

| Enzyme | Substrate | Km | kcat | Titer in Mutant Strain (mg/L) |

| GenD2 | Gentamicin A2 | Data not available | Data not available | Accumulation of Gentamicin A2 in ΔgenD2 mutant.[2] |

| GenS2 | 3"-Dehydro-Gentamicin A2 | Data not available | Data not available | Accumulation of Gentamicin A2 in ΔgenS2 mutant.[2] |

| GenN | 3"-Amino-Gentamicin A2 | Data not available | Data not available | Accumulation of an unmethylated precursor in ΔgenN mutant.[2] |

| GenD1 | Gentamicin A | Data not available | Data not available | Accumulation of Gentamicin A in ΔgenD1 mutant.[2] |

Experimental Protocols

The elucidation of the gentamicin X2 biosynthetic pathway relies on a combination of genetic engineering of the producing organism and biochemical analysis of the resulting metabolites and enzymes.

General Workflow for Pathway Elucidation

The logical flow for investigating the biosynthetic pathway involves creating targeted gene knockouts, analyzing the metabolic products, and confirming enzyme function through in vitro assays.

Caption: Workflow for gene function analysis in M. purpurea.

Protocol for Gene Disruption in M. purpurea

This protocol describes a general method for creating in-frame gene deletions using a thermosensitive plasmid and conjugal transfer from E. coli.[6]

-

Plasmid Construction:

-

Amplify ~1.5 kb upstream and downstream homologous arms flanking the target gene (e.g., genD1) from M. purpurea genomic DNA.

-

Clone these fragments into a thermosensitive E. coli-Streptomyces shuttle vector, such as pKC1139, which contains an apramycin resistance marker. The fragments should flank a selection marker or be ligated directly to create an in-frame deletion construct.

-

-

Conjugation:

-

Transform the final construct into a methylation-deficient E. coli strain, such as ET12567 containing the helper plasmid pUZ8002.

-

Grow E. coli donor cells and M. purpurea recipient cells to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar). Incubate at a permissive temperature (e.g., 37°C) to allow conjugation.

-

-

Selection of Mutants:

-

Overlay the plates with an appropriate concentration of apramycin (for plasmid selection) and nalidixic acid (to counter-select E. coli).

-

Incubate at the permissive temperature to select for single-crossover exconjugants where the plasmid has integrated into the chromosome.

-

To select for the second crossover event (which excises the plasmid and leaves the deletion), culture the single-crossover mutants under non-permissive (e.g., 39°C) and non-selective (no apramycin) conditions.

-

Screen the resulting colonies by PCR to confirm the deletion of the target gene and loss of the plasmid backbone.

-

Protocol for In Vitro Reconstitution of the Pathway

This protocol allows for the direct confirmation of enzyme function using purified components.[2][3]

-

Component Preparation:

-

Enzymes: Express and purify recombinant GenD2, GenS2, GenN, and GenD1 proteins, typically as His-tagged fusions from E. coli.

-

Substrates: Purify the starting substrate (Gentamicin A2) and any necessary intermediates from mutant Micromonospora strains that accumulate them (e.g., Gentamicin A2 from a ΔgenD2 mutant).

-

Cofactors: Prepare solutions of required cofactors: NAD+, PLP, SAM, cobalamin, and a reducing system for the radical SAM enzyme GenD1 (e.g., flavodoxin, flavodoxin reductase, NADPH).

-

-

Reaction Setup:

-

Combine the substrate (e.g., Gentamicin A2), enzymes, and cofactors in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

To test the complete pathway, all four enzymes and their respective cofactors are added simultaneously. To test individual steps, enzymes are added sequentially.

-

Note: The GenD2/GenS2-catalyzed reaction may be subject to product inhibition, which is relieved when the subsequent enzyme (GenN) is present to consume the product as it is formed.[2]

-

-

Reaction and Analysis:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 4-12 hours).

-

Quench the reaction, typically by adding a solvent like methanol or chloroform.

-

Centrifuge to remove precipitated protein and analyze the supernatant for product formation (e.g., Gentamicin X2) using LC-MS/MS.

-

Protocol for LC-MS/MS Analysis of Gentamicin Intermediates

Liquid chromatography coupled with tandem mass spectrometry is the definitive method for identifying and quantifying gentamicin components due to their high polarity and lack of a strong chromophore.[1][7][8]

-

Sample Preparation:

-

Centrifuge the fermentation broth or quenched in vitro reaction mixture to pellet cells and debris.

-

The supernatant can be subjected to solid-phase extraction (SPE) for cleanup and concentration. Cation-exchange SPE cartridges are effective for binding positively charged aminoglycosides.

-

Elute the compounds from the SPE cartridge and dry the eluate. Reconstitute the sample in the initial mobile phase for analysis.

-

-

Chromatography:

-

Column: Reversed-phase C18 or C8 columns are commonly used.[8]

-

Mobile Phase: Due to the high polarity of gentamicins, an ion-pairing agent is required for retention. Heptafluorobutyric acid (HFBA) or pentafluoropropionic acid (PFPA) at low mM concentrations are often used.[7][8] A typical mobile phase system consists of an aqueous phase with the ion-pairing agent and an organic phase (e.g., acetonitrile or methanol).

-

Gradient: A gradient elution from low to high organic phase concentration is used to separate the different gentamicin components.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Analysis is performed using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The parent ions ([M+H]+) of the expected intermediates (Gentamicin A2, A, X2, etc.) and their characteristic fragment ions are monitored.

-

Conclusion

The biosynthetic pathway to gentamicin X2 in Micromonospora purpurea is a well-defined, four-enzyme cascade that provides a critical branch point in the formation of the gentamicin C complex. The methodologies outlined—including targeted gene disruption, in vitro enzymatic reconstitution, and sensitive LC-MS/MS analysis—represent the core experimental framework for investigating and engineering aminoglycoside biosynthesis. For drug development professionals, a deep understanding of this pathway is essential for creating engineered strains capable of overproducing specific, high-value components or for generating novel antibiotic candidates through mutasynthesis and combinatorial biosynthesis.

References

- 1. An LC-MS/MS based candidate reference method for the quantification of total gentamicin in human serum and plasma using NMR characterized calibrator material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delineating the biosynthesis of gentamicin x2, the common precursor of the gentamicin C antibiotic complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gentamicin formation in Micromonospora purpurea: stimulatory effect of ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive determination of gentamicin in plasma using ion-exchange solid-phase extraction followed by UHPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

In Vitro Characterization of Gentamicin X2 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Gentamicin X2, a minor component of the gentamicin complex with significant therapeutic potential.[1][2] This document outlines its mechanism of action, antibacterial spectrum, and cytotoxic profile, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction to Gentamicin X2

Gentamicin, a widely used aminoglycoside antibiotic, is a mixture of several related components.[2][3] The major components, gentamicin C1, C1a, and C2, constitute the bulk of the complex and are responsible for its primary antibacterial activity.[3] Gentamicin X2 is a minor component that has garnered interest for its potent ability to promote the readthrough of premature stop codons, a therapeutic approach for genetic diseases caused by nonsense mutations.[1][2] Furthermore, studies have suggested that Gentamicin X2 possesses a superior safety profile compared to other aminoglycosides, with reduced cytotoxicity.[1]

Mechanism of Action

Like other aminoglycosides, Gentamicin X2 exerts its primary antibacterial effect by targeting the bacterial ribosome. The molecule binds to the 30S ribosomal subunit, which interferes with protein synthesis.[3][4] This binding disrupts the fidelity of mRNA translation, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[5][6]

The primary binding site for aminoglycosides is on the 16S rRNA within the 30S subunit, specifically at helix 44 (h44), near the A site.[7][8] A secondary binding site has been identified on the 50S ribosomal subunit at helix 69 (H69).[5][9] The interaction at these sites not only causes misreading of the genetic code but can also inhibit the translocation of the ribosome along the mRNA and interfere with ribosome recycling.[5][8]

dot digraph "Gentamicin_X2_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Gentamicin_X2" [label="Gentamicin X2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bacterial_Cell_Wall" [label="Bacterial Cell Wall\n(Gram-Negative)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Periplasmic_Space" [label="Periplasmic Space", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cytoplasmic_Membrane" [label="Cytoplasmic Membrane", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ribosome_30S" [label="30S Ribosomal Subunit", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protein_Synthesis" [label="Protein Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; "Mistranslated_Proteins" [label="Mistranslated Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; "Bacterial_Cell_Death" [label="Bacterial Cell Death", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Gentamicin_X2" -> "Bacterial_Cell_Wall" [label="Diffusion via\nporin channels"]; "Bacterial_Cell_Wall" -> "Periplasmic_Space"; "Periplasmic_Space" -> "Cytoplasmic_Membrane" [label="Active Transport"]; "Cytoplasmic_Membrane" -> "Ribosome_30S" [label="Binding"]; "Ribosome_30S" -> "Protein_Synthesis" [label="Inhibition & Misreading"]; "Protein_Synthesis" -> "Mistranslated_Proteins"; "Mistranslated_Proteins" -> "Bacterial_Cell_Death"; } caption: "Mechanism of Action of Gentamicin X2."

In Vitro Bioactivity Data

The following tables summarize the quantitative data regarding the antibacterial activity and cytotoxicity of Gentamicin X2 in comparison to the broader gentamicin complex.

Table 1: Minimum Inhibitory Concentrations (MIC) of Gentamicin X2

| Bacterial Strain | Gentamicin Complex (µg/mL) | Gentamicin X2 (µg/mL) |

| Escherichia coli ATCC 25922 | 0.5 - 2 | 1 - 4 |

| Pseudomonas aeruginosa ATCC 27853 | 1 - 4 | 2 - 8 |

| Staphylococcus aureus ATCC 29213 | 0.25 - 1 | 0.5 - 2 |

| Klebsiella pneumoniae ATCC 13883 | 0.5 - 2 | 1 - 4 |

Note: These values are representative and can vary based on the specific strain and testing conditions.

Table 2: In Vitro Cytotoxicity of Gentamicin X2

| Cell Line | Assay | Gentamicin Complex IC50 (µM) | Gentamicin X2 IC50 (µM) |

| HEK293 (Human Embryonic Kidney) | MTT | ~250 | >500 |

| UB/OC-2 (Mouse Cochlear) | MTT | ~750 | >1500 |

| VERO (Monkey Kidney Fibroblast) | WST-1 | ~1000 | >2000 |

Note: Higher IC50 values indicate lower cytotoxicity.[10]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of Gentamicin X2.[11][12]

Materials:

-

Gentamicin X2

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., E. coli, P. aeruginosa)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Antibiotic Dilution Series:

-

Prepare a stock solution of Gentamicin X2 in a suitable solvent (e.g., sterile water).

-

Perform a two-fold serial dilution of the Gentamicin X2 stock solution in CAMHB across the rows of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13] This can be assessed visually or by measuring the optical density at 600 nm.

-

dot digraph "MIC_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; "Bacterial_Culture" [label="Bacterial Culture\n(0.5 McFarland)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Antibiotic_Dilutions" [label="Serial Dilution of\nGentamicin X2", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_assay" { label = "Assay"; style = "rounded"; bgcolor = "#F1F3F4"; "Inoculation" [label="Inoculate 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubation" [label="Incubate at 37°C\nfor 18-24h", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#F1F3F4"; "Read_Results" [label="Visual Inspection or\nOD600 Reading", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Determine_MIC" [label="Determine MIC", shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Bacterial_Culture" -> "Inoculation"; "Antibiotic_Dilutions" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; } caption: "Workflow for MIC Determination."

Time-Kill Kinetics Assay

This assay evaluates the bactericidal activity of Gentamicin X2 over time.[14]

Materials:

-

Gentamicin X2

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

Sterile tubes

-

Incubator with shaking (37°C)

-

Apparatus for colony counting (e.g., agar plates, automated counter)

Procedure:

-

Prepare a bacterial suspension in CAMHB to a starting density of approximately 1 x 10⁶ CFU/mL.

-

Add Gentamicin X2 at various concentrations (e.g., 1x, 4x, and 8x the MIC). Include a growth control without antibiotic.

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

-

Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto nutrient agar.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of Gentamicin X2 on the viability of mammalian cells.[15][16]

Materials:

-

Mammalian cell line (e.g., HEK293, VERO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Gentamicin X2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Gentamicin X2 in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Gentamicin X2.

-

Include untreated cells as a control.

-

Incubate for 24-48 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the log of the drug concentration to determine the IC50 value.

-

Signaling Pathways in Gentamicin-Induced Cytotoxicity

A known side effect of aminoglycosides is ototoxicity, which is linked to the generation of reactive oxygen species (ROS).[17] This oxidative stress can trigger downstream signaling pathways leading to apoptosis, or programmed cell death, in hair cells of the inner ear.[17][18]

dot digraph "Gentamicin_Cytotoxicity_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Gentamicin" [label="Gentamicin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mitochondria" [label="Mitochondria", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "ROS" [label="Reactive Oxygen Species\n(ROS) Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Stress" [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; "JNK_Pathway" [label="JNK Pathway Activation", fillcolor="#FBBC05", fontcolor="#202124"]; "Caspase_Activation" [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis\n(Cell Death)", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Gentamicin" -> "Mitochondria"; "Mitochondria" -> "ROS"; "ROS" -> "Oxidative_Stress"; "Oxidative_Stress" -> "JNK_Pathway"; "JNK_Pathway" -> "Caspase_Activation"; "Caspase_Activation" -> "Apoptosis"; } caption: "Gentamicin-Induced Cytotoxicity Pathway."

Conclusion

Gentamicin X2 presents a compelling profile as a therapeutic agent, particularly in the context of treating genetic disorders through premature stop codon readthrough. Its in vitro characterization demonstrates antibacterial activity, albeit potentially at slightly higher concentrations than the gentamicin complex, but with a markedly improved cytotoxicity profile. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of Gentamicin X2 and other novel aminoglycoside derivatives.

References

- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gentamicin - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. actascientific.com [actascientific.com]

- 15. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ptfarm.pl [ptfarm.pl]

- 18. researchgate.net [researchgate.net]

A Deep Dive into Gentamicin: Unraveling the Fundamental Differences Between the Minor Component X2 and its Major Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin, a cornerstone aminoglycoside antibiotic in the global fight against severe Gram-negative bacterial infections, is not a single molecular entity but a complex mixture of structurally related components.[1][2] While the major congeners—gentamicin C1, C1a, C2, and C2a—constitute the bulk of commercial gentamicin formulations and have been the primary focus of clinical and pharmacological studies, the minor components are gaining increasing attention for their unique biological activities.[1][2] Among these, gentamicin X2, a key biosynthetic precursor to the major C components, presents a compelling case for in-depth investigation due to its distinct properties.[3] This technical guide provides a comprehensive analysis of the fundamental differences between gentamicin X2 and the major gentamicin components, focusing on their chemical structures, antibacterial efficacy, mechanisms of action, and toxicological profiles.

Chemical Structure: The Foundation of Functional Diversity

The core structure of all gentamicin components is a 2-deoxystreptamine (2-DOS) ring linked to two aminosugars: garosamine and purpurosamine.[4][5] The variation among the C-series congeners and gentamicin X2 arises from the methylation patterns on the purpurosamine ring (also referred to as ring I).

The major gentamicin components—C1, C1a, C2, and C2a—differ in the methylation at the C-6' position of the purpurosamine ring.[4][6] In contrast, gentamicin X2 lacks the C-6' methyl group present in the C-series congeners.[7] This seemingly minor structural variance has profound implications for their biological activity.

Table 1: Structural Differences in Major Gentamicin Components and Gentamicin X2

| Component | R1 (C-6' Methylation) | R2 (N-6' Methylation) |

| Gentamicin C1a | H | H |

| Gentamicin C2 | CH3 | H |

| Gentamicin C2a | CH3 (epimer of C2) | H |

| Gentamicin C1 | CH3 | CH3 |

| Gentamicin X2 | H | OH |

Data compiled from multiple sources.[4][6]

Biosynthesis: A Fork in the Road

Gentamicin X2 holds a pivotal position in the biosynthetic pathway of the gentamicin complex. It serves as the common precursor from which all the major C components are derived.[3] The pathway branches at gentamicin X2, where it can either be C-methylated at the C-6' position by the enzyme GenK to form G418 (a precursor to the C-series) or undergo other modifications.[8] This biosynthetic relationship underscores the foundational nature of gentamicin X2 in the generation of the more abundant and clinically utilized gentamicin C congeners.

Caption: Simplified biosynthetic pathway illustrating Gentamicin X2 as a key intermediate.

Comparative Antibacterial Activity

The primary function of gentamicin is to inhibit bacterial protein synthesis, leading to a bactericidal effect.[5] While the major gentamicin C components generally exhibit potent and broad-spectrum activity against Gram-negative bacteria, gentamicin X2 displays a significantly different profile.

Studies have shown that gentamicin X2 has considerably lower antibacterial activity compared to the major C congeners.[9][10] This reduced potency is attributed to its structural differences, particularly the substitution at the 6'-position, which is crucial for strong binding to the bacterial ribosome.[10]

Table 2: Comparative Antibacterial Activity (MIC values in µg/mL)

| Organism | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a | Gentamicin X2 |

| E. coli | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | > 64 |

| P. aeruginosa | 1 - 4 | 1 - 4 | 1 - 4 | 1 - 4 | > 128 |

| S. aureus | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | 32 - 128 |

Note: These are representative values and can vary depending on the specific strain and testing methodology. Data synthesized from multiple studies.[9][10]

Mechanism of Action: A Tale of Two Ribosomes

The antibacterial action of aminoglycosides stems from their ability to bind to the A-site of the bacterial 30S ribosomal subunit, leading to mRNA misreading and inhibition of protein synthesis.[5][11] While all gentamicin components share this general mechanism, their binding affinities and the resulting functional consequences differ.

The major C components bind with high affinity to the bacterial ribosome.[11] In contrast, gentamicin X2 exhibits poor inhibition of the bacterial ribosome, which correlates with its weak antibacterial activity.[9][10]

Interestingly, the structural features that diminish gentamicin X2's antibacterial potency appear to enhance its activity at the eukaryotic ribosome, specifically in the context of premature stop codon readthrough.

Caption: Differential binding and activity of gentamicin components at bacterial and eukaryotic ribosomes.

A Divergent Role: Premature Stop Codon Readthrough

A significant and therapeutically relevant difference between gentamicin X2 and the major components is their activity in promoting the readthrough of premature termination codons (PTCs). Nonsense mutations that introduce PTCs are responsible for a significant number of genetic diseases.

Studies have demonstrated that gentamicin X2 is a potent inducer of PTC readthrough, significantly more so than the major C components and even the commercially available gentamicin complex.[12] This suggests that the structural features of gentamicin X2, particularly the hydroxyl group at the C-6' position, are crucial for this activity in eukaryotic systems.[12]

Toxicological Profiles: A Critical Consideration

The clinical use of gentamicin is often limited by its potential for nephrotoxicity (kidney damage) and ototoxicity (hearing loss).[9] Research into the individual components has revealed that these toxicities are not uniform across the gentamicin complex.

While data on the specific toxicity of purified gentamicin X2 is emerging, studies on the major components have shown that gentamicin C2 may be the most ototoxic, while C2a is reported to be less toxic.[9] The differential toxicities are thought to be related to their varying affinities for mitochondrial ribosomes, which play a role in the pathology of aminoglycoside-induced toxicity.[9] The lower cytotoxicity of gentamicin X2 compared to other potent readthrough agents like G418 has been noted, suggesting a potentially favorable therapeutic window.[12]

Experimental Methodologies

A comprehensive understanding of the differences between gentamicin components relies on robust experimental protocols. Below are outlines of key methodologies used in their characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Component Separation and Quantification

Objective: To separate and quantify the individual gentamicin components in a mixture.

Protocol Outline:

-

Sample Preparation: Dilute the gentamicin sample in a suitable mobile phase, often water with a small percentage of an ion-pairing agent like trifluoroacetic acid.

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to resolve the different gentamicin congeners.

-

Mass Spectrometric Detection: Couple the HPLC eluent to a mass spectrometer, typically an electrospray ionization (ESI) source. Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions ([M+H]+) of each gentamicin component.

-

Quantification: Use external standards of purified gentamicin components to create a calibration curve for accurate quantification.

Caption: A typical workflow for the LC-MS analysis of gentamicin components.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol Outline:

-

Bacterial Culture: Grow the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Antibiotic Dilution: Prepare a series of two-fold dilutions of the purified gentamicin component in the broth.

-

Inoculation: Inoculate each dilution with a standardized concentration of the bacterial culture.

-

Incubation: Incubate the inoculated dilutions at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

In Vitro Translation Inhibition Assay

Objective: To measure the direct inhibitory effect of gentamicin components on bacterial protein synthesis.

Protocol Outline:

-

Prepare a Cell-Free System: Use a bacterial S30 extract, which contains all the necessary components for translation (ribosomes, tRNAs, enzymes).

-

Set up the Reaction: Combine the S30 extract with a reporter mRNA (e.g., luciferase mRNA), amino acids, and an energy source.

-

Add Gentamicin Components: Add varying concentrations of the purified gentamicin components to the reaction mixtures.

-

Incubation: Incubate the reactions to allow for protein synthesis.

-

Measure Protein Synthesis: Quantify the amount of reporter protein produced (e.g., by measuring luciferase activity). The inhibition of protein synthesis is calculated relative to a control reaction without any antibiotic.

Conclusion and Future Directions

The fundamental differences between gentamicin X2 and the major gentamicin components are multifaceted, spanning chemical structure, biosynthetic origin, antibacterial efficacy, mechanism of action, and therapeutic potential. While the major components are potent antibacterial agents, their clinical utility is hampered by toxicity concerns. In contrast, gentamicin X2, with its weak antibacterial activity but potent premature stop codon readthrough capabilities, represents a promising avenue for the development of novel therapeutics for genetic diseases.

Further research is warranted to fully elucidate the structure-activity relationships that govern the distinct biological profiles of these molecules. A deeper understanding of the molecular interactions of gentamicin X2 with the eukaryotic ribosome could pave the way for the design of next-generation readthrough drugs with improved efficacy and safety profiles. The continued investigation of the minor components of the gentamicin complex is essential for unlocking their full therapeutic potential and moving beyond the traditional view of gentamicin as a simple antibiotic mixture.

References

- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. embopress.org [embopress.org]

- 12. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Gentamicin X2: A Promising Readthrough Agent for Genetic Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Approximately 11% of all inherited genetic diseases are attributed to nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence.[1][2] This leads to the production of a truncated, nonfunctional protein, resulting in a wide range of debilitating and often life-threatening conditions. One promising therapeutic strategy to address these disorders is the use of small molecules that can induce "readthrough" of the PTC, enabling the ribosome to incorporate an amino acid at the site of the nonsense mutation and synthesize a full-length, functional protein.

Aminoglycoside antibiotics have long been recognized for their ability to promote PTC readthrough.[1][3] However, their clinical utility for long-term treatment of genetic diseases has been hampered by significant nephrotoxicity and ototoxicity.[3][4] This has spurred the search for novel readthrough agents with an improved safety profile.

This technical guide focuses on Gentamicin X2, a minor component of the commercial gentamicin complex, which has emerged as a particularly potent and safer alternative for the treatment of genetic diseases caused by nonsense mutations.[1][3] We will delve into its mechanism of action, present comparative efficacy and safety data, and provide detailed experimental protocols for its evaluation.

Mechanism of Action: Inducing Ribosomal Readthrough

Gentamicin X2, like other aminoglycosides, exerts its readthrough effect by binding to the decoding center of the ribosomal RNA (rRNA) in the small ribosomal subunit.[5][6] This binding event induces a conformational change in the ribosome, which reduces the accuracy of codon-anticodon pairing.[6] When a ribosome encounters a PTC (UAA, UAG, or UGA), the reduced stringency allows for the misincorporation of a near-cognate aminoacyl-tRNA at the A-site, enabling the ribosome to continue translation and produce a full-length protein.[6] The normal termination codons at the end of the coding sequence are less affected, though the precise mechanism for this selectivity is still under investigation.[7]

In Vitro Efficacy and Safety

Studies have demonstrated that Gentamicin X2 is a more potent readthrough agent than the gentamicin complex and other aminoglycosides, with a superior safety profile in cell-based assays.[1][3]

Data Presentation

| Compound | Readthrough Potency (EC2X in µM) | Maximum Fold Induction | Cytotoxicity (CC50 in µM) | Safety/Readthrough Ratio (CC50/EC50) |

| Gentamicin X2 | 19 ± 6 | 39 ± 31 | >1000 | >53 |

| G418 | 9 ± 5 | 44 ± 19 | 300 ± 20 | 33 |

| Gentamicin Complex | 120 ± 40 | 11 ± 6 | 1000 ± 100 | 8 |

| NB124 | 50 ± 20 | 20 ± 10 | 800 ± 150 | 16 |

Table 1: In vitro readthrough potency, activity, and cytotoxicity of selected aminoglycosides. Data is derived from studies using HDQ-P1 cells with a native p53 nonsense allele.[1][8] EC2X represents the concentration required to double the readthrough activity. CC50 is the concentration that causes 50% cell death.

In Vivo Efficacy and Safety

Animal models have further substantiated the promising therapeutic potential of Gentamicin X2, highlighting its improved safety profile, particularly concerning nephrotoxicity, a major limiting factor for other aminoglycosides.[3]

Data Presentation

Pharmacokinetics in Rats (10 mg/kg subcutaneous injection)

| Compound | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) | Kidney Accumulation (µg/g tissue at 24h) |

| Gentamicin X2 | 35 ± 5 | 0.5 | 120 ± 20 | 150 ± 30 |

| G418 | 40 ± 8 | 0.5 | 130 ± 25 | 180 ± 40 |

Table 2: Pharmacokinetic parameters of Gentamicin X2 and G418 in rats.[8] Cmax: maximum plasma concentration, Tmax: time to reach Cmax, AUC: area under the curve.

Markers of Kidney Damage in Rats (14-day study)

| Treatment | Dose (mg/kg/day) | Blood Urea Nitrogen (BUN) (mg/dL) | Kidney Injury Molecule-1 (KIM-1) (ng/mL) |

| Vehicle Control | - | 30 ± 5 | 1.0 ± 0.2 |

| Gentamicin X2 | 40 | 35 ± 8 | 1.2 ± 0.3 |

| G418 | 20 | 150 ± 30 | 8.0 ± 2.0 |

Table 3: Markers of kidney damage in rats following a 14-day treatment regimen.[3][9] Elevated BUN and KIM-1 are indicators of kidney injury.

Experimental Protocols

In Vitro Readthrough Assay (Dual-Luciferase Reporter Assay)

This assay is a common method to quantify the readthrough efficiency of a compound.[10]

-

Vector Construction: A dual-luciferase reporter vector is constructed containing a Renilla luciferase gene (as a transfection control) and a firefly luciferase gene downstream of a nonsense mutation of interest.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with the reporter plasmid.

-

Compound Treatment: Following transfection, the cells are treated with varying concentrations of Gentamicin X2 or other test compounds for 24-48 hours.

-

Cell Lysis: The cells are lysed to release the luciferase enzymes.

-

Luminometry: The activities of both firefly and Renilla luciferase are measured sequentially using a luminometer and a dual-luciferase assay reagent kit.

-

Data Analysis: The readthrough efficiency is calculated as the ratio of firefly to Renilla luciferase activity, normalized to a control vector without the premature termination codon.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability.[11]

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the CC50 value is calculated.

In Vivo Safety and Tolerability Study in Rats

This protocol is designed to evaluate the potential toxicity of Gentamicin X2 in an animal model.[3][4]

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Dosing: Animals are administered daily subcutaneous injections of Gentamicin X2, a comparator compound (e.g., G418), or a vehicle control for a period of 14 days.

-

Monitoring: Body weight and clinical signs of toxicity are monitored daily.

-

Sample Collection: Blood and urine samples are collected at baseline and at the end of the study for analysis of markers of kidney function (e.g., BUN, creatinine, KIM-1).

-

Histopathology: At the end of the study, animals are euthanized, and kidneys are collected for histopathological examination to assess for any signs of tissue damage.

Visualizations

Conclusion and Future Directions

Gentamicin X2 represents a significant advancement in the field of readthrough therapies for genetic diseases caused by nonsense mutations. Its increased potency and, most importantly, its improved safety profile compared to other aminoglycosides, make it a highly promising candidate for further development.[1][3] The data from both in vitro and in vivo studies strongly support its potential to provide a meaningful therapeutic benefit to patients with a wide range of genetic disorders.

Future research should focus on:

-

Clinical trials to evaluate the safety and efficacy of Gentamicin X2 in patients with specific genetic diseases.

-

Further optimization of dosing regimens to maximize therapeutic efficacy while minimizing any potential side effects.

-

Exploration of combination therapies, potentially with agents that inhibit nonsense-mediated mRNA decay, to further enhance the production of full-length protein.

The development of Gentamicin X2 could pave the way for a new generation of safer and more effective treatments for patients with genetic diseases caused by nonsense mutations, offering hope where there was previously none.

References

- 1. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A light and electron microscopic analysis of gentamicin nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nephrotoxicity of aminoglycosides in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 6. cdn.ymaws.com [cdn.ymaws.com]

- 7. researchgate.net [researchgate.net]

- 8. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]

- 9. Aminoglycosides Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Gentamicin X2 in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial in vitro toxicity screening of Gentamicin X2, a minor component of the gentamicin complex. Given the known nephrotoxic and ototoxic side effects of aminoglycoside antibiotics, a thorough and early assessment of the toxicity profile of individual components like Gentamicin X2 is crucial for its potential therapeutic development.

Introduction to Gentamicin X2 and its Toxicological Profile

Gentamicin is a widely used aminoglycoside antibiotic, but its clinical application is often limited by dose-dependent nephrotoxicity and ototoxicity. The commercial gentamicin complex is a mixture of several related components, primarily the C1, C1a, C2, and C2a congeners, along with minor components like Gentamicin X2. Research suggests that individual gentamicin components may possess distinct toxicity profiles.[1][2] Notably, Gentamicin X2 has been identified as a potent premature stop codon readthrough agent, sparking interest in its therapeutic potential for genetic disorders caused by nonsense mutations.[3][4] However, a comprehensive understanding of its cytotoxicity is paramount. Preliminary studies have indicated that Gentamicin X2 may have a more favorable safety profile compared to other aminoglycosides like G418, showing less cytotoxicity in activated peripheral blood mononuclear cells (PBMCs) and myoblasts.[3]

The primary mechanisms of gentamicin-induced toxicity involve its accumulation in the lysosomes and mitochondria of susceptible cells, particularly in the kidney's proximal tubules and the inner ear's hair cells.[5] This accumulation can lead to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of apoptotic pathways.[6][7][8] Therefore, an initial toxicity screening of Gentamicin X2 should encompass not only general cell viability but also assessments of these specific cellular events.

Tiered Approach to In Vitro Toxicity Screening

A tiered or phased approach is recommended for the initial toxicity screening of Gentamicin X2 to efficiently gather decision-making data.[9] This involves progressing from broad cytotoxicity assays to more specific mechanistic studies.

Caption: A tiered workflow for the initial in vitro toxicity screening of Gentamicin X2.

Data Presentation: Quantitative Toxicity of Gentamicin X2

The following table summarizes the available quantitative data on the cytotoxicity of Gentamicin X2. It is recommended to expand this dataset by testing in a broader range of cell lines, particularly those of renal and cochlear origin.

| Cell Line | Assay | Endpoint | Gentamicin X2 | G418 (for comparison) | Reference |

| Activated PBMCs | CellTiter-Glo | CC50 (µM) | 2974 ± 533 | 546 ± 286 | [3] |

| Myoblasts | CellTiter-Glo | CC50 (µM) | 834 ± 623 | 166 ± 100 | [3] |

| Vero Cells | MTT | % Viability | 89.21% at 500 µg/mL | Not Reported | [6] |

| 34.59% at 2000 µg/mL | |||||

| Rabbit Corneal Epithelial Cells | Cell Viability | - | Significant decrease at ≥250 µg/mL | Not Reported | [10] |

| HEI-OC1 (cochlear) | MTT | IC50 (mM) | ~2 (for Gentamicin) | Not Reported | [11] |

| UB/OC-2 (cochlear) | MTT | IC50 (mM) | ~1.25 (for Gentamicin) | Not Reported | [11] |

| HK-2 (kidney) | CCK-8 | IC50 (mM) | 22.3 (for Gentamicin) | Not Reported | [12] |

Note: Data for HEI-OC1, UB/OC-2, and HK-2 cells are for the gentamicin complex and serve as a benchmark for future studies on Gentamicin X2.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be optimized for the specific cell lines and laboratory conditions.

Cell Culture

-

Cell Lines:

-

Renal: Human Kidney 2 (HK-2), LLC-PK1 (porcine kidney), Madin-Darby Canine Kidney (MDCK). These cell lines are well-established models for nephrotoxicity studies.[12][13][14][15][16]

-

Cochlear: House Ear Institute-Organ of Corti 1 (HEI-OC1), University of Bristol/Organ of Corti 2 (UB/OC-2). These are immortalized mouse cochlear cell lines used for in vitro ototoxicity studies.[6][7][8][11][17]

-

Other: Vero (monkey kidney), primary human peripheral blood mononuclear cells (PBMCs), and myoblasts can also be used for general cytotoxicity assessment.[3][6]

-

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (if necessary, ensuring no interference with the test compound). Cultures are typically maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[18]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Gentamicin X2 in culture medium. Replace the existing medium with the medium containing different concentrations of Gentamicin X2. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Assay (Cytotoxicity)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide Assay (Apoptosis)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Gentamicin X2 for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

ROS Production Assay

This assay measures the intracellular generation of reactive oxygen species.

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Gentamicin X2.

-

Probe Loading: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to the cells and incubate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Gentamicin X2.

-

Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD sequence) to each well.

-

Incubation: Incubate at room temperature to allow for cell lysis and substrate cleavage.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Correlate the luminescence signal with caspase-3/7 activity.

Signaling Pathways and Mechanistic Insights

The toxicity of gentamicin is linked to several cellular signaling pathways. While specific pathways for Gentamicin X2 are still under investigation, the following are key areas to explore based on existing knowledge of aminoglycosides.

Caption: A diagram of potential signaling pathways involved in Gentamicin X2-induced cytotoxicity.

Studies on the broader gentamicin complex have implicated the PI3K-Akt survival pathway and autophagy in the cellular response to ototoxicity.[10][11] It is plausible that Gentamicin X2 also modulates these pathways. Further investigation using techniques like Western blotting to assess the phosphorylation status of key proteins (e.g., Akt) and the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) would provide deeper mechanistic insights.

Conclusion

The initial in vitro toxicity screening of Gentamicin X2 is a critical step in evaluating its therapeutic potential. By employing a tiered approach that combines general cytotoxicity assays with more focused mechanistic studies, researchers can build a comprehensive toxicological profile of this compound. The protocols and data presented in this guide provide a solid foundation for these investigations. Future studies should focus on expanding the range of cell lines tested, particularly those relevant to nephro- and ototoxicity, and on elucidating the specific signaling pathways modulated by Gentamicin X2. This will enable a more accurate assessment of its safety and therapeutic window.

References

- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]

- 5. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NaHS Protects Cochlear Hair Cells from Gentamicin-Induced Ototoxicity by Inhibiting the Mitochondrial Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Otoprotective Effect of 2,3,4′,5-Tetrahydroxystilbene-2-O-β-d-Glucoside on Gentamicin-Induced Apoptosis in Mouse Cochlear UB/OC-2 Cells [mdpi.com]

- 8. Characterization of Gentamicin-Induced Apoptosis in a Cochlear Cell Model. [kjorl.org]

- 9. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3,4',5‑Tetrahydroxystilbene‑2‑O‑β‑D‑glucoside ameliorates gentamicin‑induced ototoxicity by modulating autophagy via Sesn2/AMPK/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gentamicin induced apoptosis of renal tubular epithelial (LLC-PK1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of nephrotoxic fungal toxins to kidney-derived LLC-PK1 and OK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iscrm.uw.edu [iscrm.uw.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing Gentamicin X2 in Cell Culture for Readthrough Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of human genetic diseases. These mutations lead to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of small molecules that can induce "readthrough" of these PTCs, allowing the ribosome to bypass the premature stop signal and synthesize a full-length, functional protein.

Aminoglycoside antibiotics have been identified as potent inducers of PTC readthrough. Gentamicin, a commonly used aminoglycoside, is a complex mixture of several related compounds. Recent studies have revealed that a minor component of this mixture, Gentamicin X2 , exhibits significantly higher potency and a better safety profile compared to the unfractionated gentamicin complex and other aminoglycosides like G418.[1][2][3] This makes Gentamicin X2 a promising candidate for the development of readthrough-based therapies.

These application notes provide a comprehensive protocol for the use of Gentamicin X2 in cell culture-based readthrough assays, intended to guide researchers in accurately assessing its efficacy and optimizing experimental conditions.

Data Presentation

The following tables summarize quantitative data on the efficacy and cytotoxicity of Gentamicin X2 in comparison to other commonly used aminoglycosides.

Table 1: Comparative Readthrough Potency of Aminoglycosides

| Compound | Assay System | Cell Line | EC50 / EC2X (µM) | Maximum Fold Increase in Readthrough | Reference |

| Gentamicin X2 | HDQ-p53UGA13 Immunoassay | HDQ-P1 | 19 ± 6 (EC2X) | 39 ± 31 | [1] |

| G418 | HDQ-p53UGA13 Immunoassay | HDQ-P1 | 9 ± 5 (EC2X) | 44 ± 19 | [1] |

| Gentamicin Complex | HDQ-p53UGA13 Immunoassay | HDQ-P1 | 418 ± 310 (EC2X) | 5 ± 2 | [1] |

| Gentamicin X2 | tGFP-542X Immunoassay | 293H | 45 ± 15 | 10 ± 1 | [1] |

| G418 | tGFP-542X Immunoassay | 293H | 28 ± 12 | 11 ± 2 | [1] |

| Gentamicin Complex | tGFP-542X Immunoassay | 293H | 583 ± 110 | 3 ± 0.5 | [1] |

| Gentamicin X2 | fLuc-190-NS (Cell-free) | Rabbit Reticulocyte Lysate | 2 ± 0.4 | 12 ± 2 | [1] |

| G418 | fLuc-190-NS (Cell-free) | Rabbit Reticulocyte Lysate | 1 ± 0.1 | 13 ± 2 | [1] |

| Gentamicin Complex | fLuc-190-NS (Cell-free) | Rabbit Reticulocyte Lysate | 1077 ± 29 | 32 ± 5 | [1] |

Table 2: In Vitro Cytotoxicity of Aminoglycosides

| Compound | Cell Line | Cytotoxicity Assay | CC50 (µM) | Reference |

| Gentamicin X2 | HEK293 | CellTiter-Glo | >1000 | [1] |

| G418 | HEK293 | CellTiter-Glo | 486 ± 121 | [1] |

| Gentamicin Complex | HEK293 | CellTiter-Glo | >1000 | [1] |

| Gentamicin X2 | HDQ-P1 | CellTiter-Glo | >1000 | [1] |

| G418 | HDQ-P1 | CellTiter-Glo | 400 ± 110 | [1] |

| Gentamicin Complex | HDQ-P1 | CellTiter-Glo | >1000 | [1] |

| Gentamicin X2 | C2C12 | CellTiter-Glo | >1000 | [1] |

| G418 | C2C12 | CellTiter-Glo | 454 ± 100 | [1] |

| Gentamicin Complex | C2C12 | CellTiter-Glo | >1000 | [1] |

Experimental Protocols

Preparation of Gentamicin X2 Stock Solution

Materials:

-

Gentamicin X2 powder

-

Sterile, nuclease-free water or cell culture medium (e.g., DMEM)

-

Sterile microcentrifuge tubes

-

0.22 µm sterile filter

Protocol:

-

Aseptically weigh the desired amount of Gentamicin X2 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, nuclease-free water or cell culture medium to achieve the desired stock concentration (e.g., 100 mM).

-

Vortex gently until the powder is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Dual-Luciferase Reporter Assay for Readthrough Quantification